N-[4-({4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide
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Overview
Description
N-[4-({4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple piperazine and pyridazine rings, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core piperazine and pyridazine rings, followed by the introduction of the sulfonyl and acetamide groups. Common reagents used in these reactions include various sulfonyl chlorides, acetic anhydride, and ethylpiperazine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or interfere with signal transduction pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A compound with a similar piperazine structure but different functional groups.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Another compound with a complex ring structure.
Uniqueness
N-[4-({4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide stands out due to its unique combination of piperazine and pyridazine rings, along with the sulfonyl and acetamide groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C22H31N7O3S |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-[4-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C22H31N7O3S/c1-3-26-10-12-27(13-11-26)21-8-9-22(25-24-21)28-14-16-29(17-15-28)33(31,32)20-6-4-19(5-7-20)23-18(2)30/h4-9H,3,10-17H2,1-2H3,(H,23,30) |
InChI Key |
HSDISWOPFNVSEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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